REACTION_CXSMILES
|
O[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=O.[Na].[Cl-].[H][H].[CH3:17][OH:18]>[Pd].O>[CH:11]1[C:5]([CH2:3][CH2:2][CH2:17][OH:18])=[CH:6][C:7]([OH:12])=[C:8]([OH:9])[CH:10]=1 |^1:12|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-hydroxyacetyl-catechol
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
solvent
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The solutions were concentrated
|
Type
|
CUSTOM
|
Details
|
The starting material was totally consumed in every experiment at the end
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1CCCO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |